2,2,4,4-Tetrafluoropentane

Description

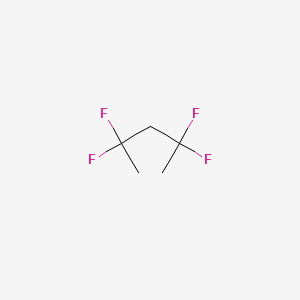

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetrafluoropentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F4/c1-4(6,7)3-5(2,8)9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRFADFZYHNRCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311803 | |

| Record name | 2,2,4,4-Tetrafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86154-51-0 | |

| Record name | 2,2,4,4-Tetrafluoropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86154-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4-Tetrafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,4,4 Tetrafluoropentane

Fluorination Routes from Diketone Precursors

The most direct route to 2,2,4,4-tetrafluoropentane is the deoxofluorination of 2,4-pentanedione, where the two carbonyl oxygen atoms are replaced by pairs of fluorine atoms. This gem-difluorination can be accomplished using classical reagents like sulfur tetrafluoride or more modern, selective fluorinating agents.

Sulfur tetrafluoride (SF4) is a potent and historically significant reagent for the conversion of carbonyl compounds, including ketones and aldehydes, into their corresponding geminal difluorides. wikipedia.org The reaction with a diketone such as 2,4-pentanedione effectively replaces both carbonyl oxygens to yield the tetrafluorinated product.

The fluorination of ketones with sulfur tetrafluoride is generally understood to proceed through a mechanism analogous to chlorination with phosphorus pentachloride. wikipedia.org The reaction is often catalyzed by hydrogen fluoride (B91410) (HF), which activates the SF4 molecule. wikipedia.org The proposed mechanism involves the initial nucleophilic attack of the carbonyl oxygen onto the sulfur atom of SF4. This is followed by the elimination of thionyl fluoride (SOF2) and subsequent steps that result in the formation of the gem-difluoro group. wikipedia.org

Recent studies using density functional theory (DFT) and low-temperature analysis have investigated the interactions between ketones, SF4, and HF. nih.gov These studies reveal the formation of adducts where SF4 acts as a chalcogen-bond donor to the keto groups. nih.gov The presence of HF facilitates these interactions, which are crucial intermediates in the deoxofluorination process. nih.gov For diketones, this process occurs sequentially at both carbonyl sites to yield the tetrafluorinated alkane.

The industrial and laboratory use of SF4 is fraught with significant challenges. As a toxic gas (boiling point -38 °C), its handling requires specialized, corrosion-resistant apparatus, typically stainless steel autoclaves. wikipedia.orgacs.org Reactions often necessitate harsh conditions, including high temperatures and pressures, and the use of excess SF4 and HF, which can act as both a catalyst and a solvent. acs.org These factors pose considerable safety risks and limit the scalability and practicality of the method in standard laboratory settings. acs.orgresearchgate.net

To mitigate these risks, modern synthetic strategies have shifted towards continuous flow chemistry. acs.org Flow microreactors offer a safer and more controlled environment for handling hazardous reagents like SF4. acs.orgacs.org By using small reactor volumes, the risks associated with potential explosions or leaks are significantly minimized. acs.org Furthermore, flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency and safety. acs.org This technology allows for the exact dosing of SF4 and immediate in-line quenching of the reaction mixture, providing a much safer alternative to traditional high-pressure batch processing. acs.org

Table 1: Comparison of SF4 Fluorination Methodologies

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Apparatus | High-pressure autoclave | Microreactor system |

| Safety Profile | High risk due to large volumes of toxic, pressurized gas | Improved safety due to small reaction volumes and controlled handling acs.orgacs.org |

| Control | Difficult to control temperature and pressure precisely | Exquisite control over reaction conditions acs.org |

| Scalability | Challenging and hazardous acs.org | Easier and safer scaling |

| Reagent Handling | Requires handling large quantities of condensed SF4 | Precise, controlled dosing of gaseous SF4 acs.org |

The hazards and technical difficulties associated with SF4 have driven the development of alternative, easier-to-handle fluorinating agents. These advanced reagents offer milder reaction conditions and greater functional group tolerance, making them valuable tools for selective gem-difluorination.

Dialkylaminosulfur trifluorides, most notably Diethylaminosulfur trifluoride (DAST), are widely used as substitutes for SF4. wikipedia.orgwikipedia.org DAST is a liquid reagent that is easier to handle than gaseous SF4 and effectively converts ketones to gem-difluorides under milder conditions. sigmaaldrich.comsci-hub.se The versatility of DAST has made it a popular choice for the fluorination of a wide range of substrates, including complex and sensitive molecules. sigmaaldrich.com

The mechanism of fluorination with DAST is believed to be similar to that of SF4, involving the formation of an intermediate alkoxyaminosulfur difluoride. wikipedia.org However, DAST is not without its own safety concerns, as it can decompose violently when heated above 90 °C. sci-hub.se To address this, continuous-flow microreactors are also being employed for reactions involving DAST. acs.orgdurham.ac.uk This approach enhances safety by minimizing the amount of reagent heated at any given time and allowing for precise temperature control. durham.ac.uk

Table 2: Typical Reaction Parameters for DAST-mediated gem-Difluorination of Ketones

| Parameter | Condition |

|---|---|

| Reagent | Diethylaminosulfur trifluoride (DAST) |

| Substrate | Ketone / Diketone |

| Stoichiometry | Typically 2-3 equivalents of DAST per carbonyl group |

| Solvent | Aprotic solvents (e.g., Dichloromethane, Chloroform) |

| Temperature | 0 °C to room temperature, or gentle heating |

| Advantages | Milder conditions than SF4, liquid reagent, easier handling wikipedia.orgsigmaaldrich.com |

| Limitations | Thermal instability, potential for side reactions wikipedia.orgsci-hub.se |

Pyridinium (B92312) poly(hydrogen fluoride), commonly known as Olah's reagent, is a stable, liquid complex of hydrogen fluoride and pyridine (B92270) (typically in a 70:30 ratio). wikipedia.orgacsgcipr.org It serves as a convenient and less volatile source of hydrogen fluoride, making it significantly easier and safer to handle than anhydrous HF. wikipedia.orgresearchgate.net Olah's reagent is an effective fluorinating agent for a variety of transformations. researchgate.net

While not a direct deoxofluorinating agent on its own for ketones, it is often used in combination with other reagents. For instance, the conversion of ketones to gem-difluorides can be achieved by first converting the ketone to a 1,3-dithiolane, which is then treated with an electrophilic fluorinating agent in the presence of Olah's reagent. mst.edursc.orgnih.gov This two-step process provides a mild and efficient alternative to methods using SF4 or DAST. researchgate.net The reagent's primary role is to act as the fluoride source under conditions that are considerably milder than those required for SF4. researchgate.net

Table 3: Characteristics of Olah's Reagent for Fluorination

| Property | Description |

|---|---|

| Composition | A complex of Hydrogen Fluoride (≈70%) and Pyridine (≈30%) wikipedia.org |

| Physical State | Liquid at ambient temperature acsgcipr.org |

| Primary Use | Convenient and manageable source of HF wikipedia.orgresearchgate.net |

| Application | Hydrofluorination, halofluorination, and fluorination of various functional groups researchgate.net |

| Safety | Less volatile and easier to handle than anhydrous HF acsgcipr.org |

Advanced Fluorinating Reagents for Selective gem-Difluorination

Modern Approaches for Hominal bis(gem-CF2) Fragment Construction

The creation of the 1,3-bis(gem-difluoro) structural motif present in this compound poses a significant synthetic challenge. The strong electron-withdrawing nature of a gem-difluoro group can deactivate adjacent positions, making the introduction of a second such group difficult. However, modern fluorination techniques have provided viable pathways to overcome these obstacles.

Deoxofluorination Strategies for Carbonyl Transformation

A direct and effective method for the synthesis of gem-difluoro compounds is the deoxofluorination of carbonyl groups. In the case of this compound, the readily available precursor, pentane-2,4-dione, can be directly converted to the target compound using a powerful fluorinating agent.

One of the most potent reagents for this transformation is sulfur tetrafluoride (SF4). The reaction of pentane-2,4-dione with SF4 can yield a mixture of products, including the desired this compound and the partially fluorinated intermediate, 4,4-difluoropentan-2-one. acs.org The product distribution is highly dependent on the reaction conditions. For instance, increasing the reaction time and including hydrogen fluoride (HF) as a catalyst or solvent can favor the formation of the fully fluorinated product, this compound. acs.org

The mechanism of deoxofluorination with SF4 is thought to proceed through a series of steps involving the formation of a fluorosulfite intermediate, followed by the elimination of thionyl fluoride (SOF2) to generate the gem-difluoro group. The presence of HF can facilitate the reaction by protonating the carbonyl oxygen, making it a better leaving group.

| Precursor | Reagent | Key Conditions | Product(s) |

| Pentane-2,4-dione | Sulfur tetrafluoride (SF4) | Extended reaction time, addition of HF | This compound, 4,4-difluoropentan-2-one |

While effective, the use of SF4 requires specialized equipment and handling procedures due to its high toxicity and reactivity. This has led to the development of alternative, safer deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, morpholinosulfur trifluoride (Morph-DAST). These reagents can also convert ketones to gem-difluorides under milder conditions.

Desulfurative Fluorination Techniques for Fluorinated Building Blocks

An alternative and often complementary approach to deoxofluorination is desulfurative fluorination. This method involves the conversion of a thioketal (dithiolane) derivative of a carbonyl compound into a gem-difluoro group. This strategy can be particularly useful when direct deoxofluorination is challenging or results in low yields.

For the synthesis of a hominal bis(gem-CF2) fragment, a precursor containing a dithiolane and a ketone can be employed. The dithiolane can be selectively fluorinated in the presence of the ketone. A common reagent system for this transformation is a combination of an electrophilic halogen source, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and a fluoride source, like pyridinium poly(hydrogen fluoride) (PPHF). acs.org

The general procedure for the desulfurative fluorination of dithiolanes involves dissolving the dithiolane and DBDMH in a dry solvent, cooling the mixture, and then adding PPHF. acs.org The reaction proceeds through an oxidative mechanism where the sulfur atoms are activated by the electrophilic bromine, facilitating their displacement by fluoride ions.

| Precursor Functional Group | Reagent System | Key Transformation |

| Dithiolane | DBDMH, PPHF | C(SR)2 → CF2 |

Methodologies for Derivatization from this compound Precursors

The presence of the methylene (B1212753) group at the C3 position of this compound, situated between two strongly electron-withdrawing gem-difluoro groups, renders the protons on this carbon significantly acidic. This increased acidity makes the methylene group a prime site for derivatization through reactions that involve the formation of a carbanion.

While specific literature on the derivatization of this compound is not extensively detailed, the principles of active methylene chemistry can be applied. The generation of a carbanion at the C3 position can be achieved using a suitable base. The resulting nucleophilic species can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Potential derivatization reactions could include:

Alkylation: Reaction of the C3 carbanion with alkyl halides to introduce alkyl substituents.

Aldol condensation: Reaction with aldehydes or ketones to form β-hydroxy functionalized derivatives.

Michael addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.

Advanced Spectroscopic Characterization Techniques for 2,2,4,4 Tetrafluoropentane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the analysis of organofluorine compounds. The presence of the spin-1/2 nucleus, ¹⁹F, in addition to ¹H and ¹³C, provides a wealth of structural information through chemical shifts and spin-spin coupling.

Fluorine-19 NMR is highly sensitive and offers a wide range of chemical shifts, making it an excellent probe for the electronic environment of fluorine atoms within a molecule. huji.ac.il For 2,2,4,4-tetrafluoropentane, the two CF₂ groups are chemically equivalent due to the molecule's symmetry. Consequently, a single primary resonance is expected in the ¹⁹F NMR spectrum.

This resonance would be split into a triplet by the two equivalent protons of the adjacent methylene (B1212753) (-CH₂-) group (according to the n+1 rule, where n=2 protons). The magnitude of this geminal hydrogen-fluorine coupling (²JHF) provides valuable structural information. Furthermore, long-range coupling to the six equivalent protons of the two methyl (-CH₃) groups (⁴JHF) might be observed, which would further split the triplet into a more complex multiplet, likely a triplet of septets, although this long-range coupling may be too small to be resolved.

Illustrative ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| F (CF ₂) | -90 to -140 | Triplet | ²JHF ≈ 15-25 Hz |

Note: Chemical shifts for fluorine are referenced relative to CFCl₃. The chemical shift range is typical for secondary fluoroalkanes. ucsb.edu

Carbon-13 NMR spectroscopy, particularly with proton decoupling, simplifies spectra and provides distinct signals for each unique carbon atom. thieme-connect.de In this compound, three distinct carbon signals are expected: one for the two equivalent CF₂ carbons, one for the central CH₂ carbon, and one for the two equivalent CH₃ carbons.

A key feature in the ¹³C NMR of fluorinated compounds is the presence of carbon-fluorine coupling (JCF). The signals for the fluorinated carbons (CF₂) will appear as a triplet due to one-bond coupling (¹JCF) with the two fluorine atoms. The signal for the central methylene carbon (CH₂) will be split into a quintet by two-bond coupling (²JCF) to the four adjacent fluorine atoms. The methyl carbon signal may also show splitting due to three-bond coupling (³JCF). The magnitudes of these coupling constants are sensitive to the dihedral angles between the coupled nuclei, making ¹³C NMR a valuable tool for conformational analysis.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) in Hz |

|---|---|---|---|

| C F₂ (C2, C4) | 115-125 | Triplet | ¹JCF ≈ 230-250 Hz |

| C H₂ (C3) | 40-50 | Quintet | ²JCF ≈ 20-30 Hz |

| C H₃ (C1, C5) | 20-30 | Triplet of triplets (or complex multiplet) | ³JCF ≈ 3-5 Hz |

Note: The predicted chemical shifts are influenced by the high electronegativity of the fluorine atoms.

Proton NMR provides detailed information about the hydrogen environments in a molecule. rsc.org For this compound, two distinct proton signals are anticipated.

Methylene Protons (-CH₂-) : The protons on the central carbon (C3) are chemically equivalent. Their signal will be split by the four equivalent fluorine atoms on the adjacent carbons into a quintet (due to ²JHF). This quintet will be further split into a septet by the six protons of the two methyl groups (a vicinal ³JHH coupling), resulting in a complex multiplet, likely a quintet of septets.

Methyl Protons (-CH₃) : The six protons of the two methyl groups are equivalent. Their signal will be split into a triplet by the two protons of the central methylene group (³JHH). Long-range coupling to the fluorine atoms (⁴JHF) could further split each peak of the triplet into a quintet, although this may not be fully resolved.

Anticipated ¹H NMR Data for this compound

| Proton Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| CH ₂ | 2.0 - 3.0 | Quintet of septets | ²JHF ≈ 15-25 Hz; ³JHH ≈ 7-8 Hz |

| CH ₃ | 1.0 - 1.5 | Triplet (potentially a triplet of quintets) | ³JHH ≈ 7-8 Hz; ⁴JHF ≈ 1-3 Hz |

Other Advanced Spectroscopic Methods for Molecular Structure and Dynamics

Beyond NMR, other spectroscopic techniques provide complementary information about the structure and dynamics of this compound.

Vibrational Spectroscopy (Infrared and Raman) : Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, strong absorption bands in the IR spectrum are expected in the 1000-1200 cm⁻¹ region, which are characteristic of C-F stretching vibrations. C-H stretching and bending vibrations would also be observable. These techniques can provide information about the symmetry of the molecule and can be used to study conformational changes.

Rotational Spectroscopy : Microwave spectroscopy allows for the very precise determination of molecular geometries by measuring the rotational transitions of molecules in the gas phase. This technique could be used to determine the bond lengths and bond angles of this compound with high accuracy. For molecules with multiple conformers, rotational spectroscopy can identify and characterize the structure of each. mdpi.com

Mass Spectrometry : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm the compound's mass. The fragmentation pattern, resulting from the cleavage of C-C and C-F bonds upon ionization, would yield characteristic fragment ions. The presence of fluorine can be identified by the mass of the fragments. libretexts.orgtutorchase.com

Computational and Theoretical Investigations of 2,2,4,4 Tetrafluoropentane

Quantum Chemical Calculations

Quantum chemical calculations, particularly ab initio methods, have been employed to study 2,2,4,4-tetrafluoropentane (TFP) to derive fundamental information about its electronic structure, geometry, and conformational energetics. These calculations are foundational for developing more computationally efficient models like molecular mechanics force fields. TFP has been investigated as a model molecule, or oligomer, for the technologically important polymer poly(vinylidene fluoride) (PVDF). researchgate.netacs.orgacs.orgutah.edu

Detailed quantum chemistry analysis of this compound's conformations has revealed complex rotational preferences. acs.orgutah.edu Unlike simple alkanes, the fluorine substituents introduce significant steric and electrostatic interactions that influence the stability of different conformers.

Key findings from these studies include:

Split Trans Minima: The trans conformation (dihedral angle of ~180°) around the C2-C3 and C3-C4 bonds is not a single minimum. Instead, it splits into two distinct, lower-energy minima, designated as t+ (~195°) and t- (~165°). This phenomenon is also observed in perfluoroalkanes. acs.orgutah.edu

Non-Split Gauche Minima: In contrast to perfluoroalkanes where the gauche minima also split, this was not observed for this compound and other PVDF model compounds. acs.org

The relative energies of different conformers, determined through these calculations, are critical for predicting the equilibrium populations of each state. An overview of the conformational energies for the central C-C-C-C dihedral angle in TFP and a related, more complex model compound, 2,2,4,4,6,6-hexafluoroheptane (HFH), provides insight into these preferences.

| Conformer Sequence | Model Compound | Quantum Chemistry Energy (kcal/mol) |

|---|---|---|

| t+t+ | HFH | 1.50 |

| t+g+ | HFH | 0.50 |

| g+g+ | HFH | 0.00 |

| g+g- | HFH | 0.90 |

This table presents a selection of relative conformational energies for 2,2,4,4,6,6-hexafluoroheptane (HFH), a longer oligomer model for PVDF, based on quantum chemistry calculations. The g+g+ conformer is the reference minimum (0.00 kcal/mol). These values illustrate the energetic penalties for other conformations, which are used to parameterize force fields and RIS models applicable to TFP. utah.edu

While direct quantum chemical studies on this compound dimers are not extensively detailed in the literature, the development of force fields based on its structure involves a rigorous analysis of intermolecular interactions. As part of a study to create a classical potential for PVDF, ab initio investigations were conducted on the interaction energies of CF₄-CF₄ and CH₄-CF₄ dimers. acs.orgresearchgate.net This analysis is crucial for accurately parameterizing the non-bonded terms (van der Waals and electrostatic forces) in the force field. These parameters, once validated, are then applied to all relevant molecules, including this compound, to simulate condensed-phase properties where intermolecular forces are dominant. The accurate reproduction of these fundamental dimer interactions ensures that the resulting force field can reliably model the behavior of molecules in liquid or solid states. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. The accuracy of these simulations is entirely dependent on the quality of the underlying "force field"—a set of equations and parameters that defines the potential energy of the system.

A classical potential function, or force field, has been specifically developed for simulations of PVDF and its oligomers, including this compound. researchgate.netacs.org The parameters for this force field were derived directly from the high-level quantum chemistry calculations performed on TFP and other model compounds. acs.orgresearchgate.net

The process involves:

Parameter Derivation: Torsional parameters, bond angles, and partial atomic charges are adjusted to reproduce the geometries and conformational energy profiles obtained from the ab initio calculations.

Validation: The resulting force field is validated by ensuring that it can accurately reproduce the quantum mechanical data. The classical potential function was shown to successfully replicate the molecular geometries and conformational energies of the PVDF oligomers. acs.org

This quantum chemistry-based approach ensures that the force field is physically realistic and transferable to larger molecules and more complex systems.

| Development Stage | Methodology | Basis Molecules | Outcome |

|---|---|---|---|

| Quantum Calculations | Ab initio electronic structure theory | This compound (TFP), PFB, OFP, HFH | Reference geometries and conformational energies |

| Parameterization | Fitting of force field terms (torsional, electrostatic, van der Waals) to QM data | TFP and other oligomers; CF₄/CH₄ dimers | A classical potential function (force field) |

| Validation | Comparison of force field predictions with QM data and experimental results for PVDF melts | PVDF | Good agreement for PVT properties and chain dimensions |

The validated force field, with parameters derived from the quantum mechanical studies of this compound, is designed for use in large-scale molecular dynamics simulations. acs.org While specific MD simulation studies focusing solely on bulk liquid TFP are not prominent, the utility of the TFP-derived parameters is demonstrated in simulations of PVDF melts. researchgate.netacs.org

These simulations provide insight into:

Conformational Dynamics: How the dihedral angles of the molecular backbone fluctuate over time at a given temperature.

Equilibrium Structures: The average chain dimensions and conformations adopted by the polymer in an amorphous, liquid state.

The success of these PVDF simulations, which show good agreement with experimental data for properties like density, validates the underlying force field and, by extension, the accuracy of the initial quantum chemical characterization of this compound's conformational landscape. acs.org

Rotational Isomeric State (RIS) Model Parametrization and Application

The Rotational Isomeric State (RIS) model is a powerful theoretical framework for describing the conformations of chain molecules. By representing the molecule as a sequence of bonds with a discrete set of preferred rotational angles (isomeric states), the model can predict various macroscopic properties based on the statistical mechanics of the chain's configurations. For this compound, the parametrization of an RIS model would involve assigning statistical weights to each rotational state of the C-C backbone bonds. These weights are determined by the energies of the different conformations.

Due to the presence of bulky and highly electronegative fluorine atoms, the parametrization for this compound is expected to be more complex than for simple alkanes. The geminal fluorine atoms create a unique electronic and steric environment that significantly influences the rotational energy landscape. Computational studies on structurally similar halogenated alkanes, such as 2,4-dichloropentane, have indicated that a simple second-order RIS model, which only considers interactions between adjacent bonds, may be insufficient. This is because long-range electrostatic interactions between the polar C-F bonds can play a crucial role in determining conformational preferences. Therefore, a more sophisticated RIS model, potentially incorporating third-order or even higher-order interactions, would likely be necessary to accurately describe the conformational behavior of this compound.

The primary rotational isomers for the central C-C bonds of this compound are the trans (antiperiplanar) and gauche (synclinal) conformations. In the trans state, the carbon backbone assumes a planar, zig-zag arrangement, which typically minimizes steric hindrance. In the gauche states (g+ and g-), the backbone is twisted, leading to closer proximity of substituent groups.

For this compound, the analysis of rotational isomers would involve quantum mechanical calculations to determine the energies of the various possible combinations of trans and gauche states for the C2-C3 and C3-C4 bonds (e.g., tt, tg, gg). The relative energies of these conformers would be crucial for parametrizing the RIS model.

Table 1: Hypothetical Relative Energies of Rotational Isomers for this compound

| Conformation (C2-C3, C3-C4) | Dihedral Angles (φ₂, φ₃) | Relative Energy (kcal/mol) |

| trans, trans (tt) | ~180°, ~180° | 0.00 (Reference) |

| trans, gauche+ (tg+) | ~180°, ~60° | Data not available |

| gauche+, trans (g+t) | ~60°, ~180° | Data not available |

| gauche+, gauche+ (g+g+) | ~60°, ~60° | Data not available |

| gauche+, gauche- (g+g-) | ~60°, -60° | Data not available |

Note: This table is illustrative. Specific energy values for this compound require dedicated computational studies.

Second-order interactions in the context of the RIS model refer to energetic effects that depend on the rotational states of two consecutive bonds. These interactions are critical for accurately predicting the conformational preferences of a polymer chain. In this compound, the most significant second-order interactions would arise from the steric and electrostatic interactions between the CF₂ groups and the methyl groups across the central carbon atom.

A key second-order interaction to consider is the "pentane effect" analog, which occurs in conformations like g+g-. In this arrangement, the terminal methyl and CF₂ groups are brought into close proximity, leading to significant steric repulsion. This would result in a high energy for the g+g- state, making it statistically unlikely.

Another important class of second-order interactions is hyperconjugation. This involves the donation of electron density from a bonding orbital to a nearby anti-bonding orbital. In fluorinated alkanes, σ(C-H) → σ(C-F) and σ(C-C) → σ(C-F) hyperconjugative interactions can provide significant stabilization, particularly in gauche conformations. A quantitative analysis of these interactions would require computational methods such as Natural Bond Orbital (NBO) analysis.

Table 2: Potential Second-Order Interactions in this compound and Their Expected Energetic Contributions

| Interaction Type | Conformations Involved | Expected Energetic Contribution | Underlying Cause |

| Steric Repulsion | g+g- | Highly Destabilizing | Van der Waals repulsion between terminal CH₃ and CF₂ groups. |

| Dipole-Dipole | tg, gg | Stabilizing or Destabilizing | Electrostatic interactions between polar C-F bonds. |

| Hyperconjugation | tg, gg | Stabilizing | σ → σ* electron delocalization. |

Note: The magnitude of these contributions has not been specifically calculated for this compound in the available literature.

Chemical Reactivity and Mechanistic Pathways of 2,2,4,4 Tetrafluoropentane

Dehydrohalogenation Reactions and Olefin Formation

There is no available scientific literature detailing the dehydrohalogenation of 2,2,4,4-Tetrafluoropentane. Consequently, information regarding the conditions required to eliminate hydrogen fluoride (B91410) from this molecule and the specific olefinic products that would be formed is not documented. Mechanistic studies on the E1 or E2 pathways for this specific substrate have not been reported.

Catalytic Reactions Involving this compound

There are no documented studies on the catalytic reactions involving this compound. Information regarding its behavior in the presence of various catalysts, such as transition metals or organocatalysts, is absent from the current body of scientific knowledge. Therefore, no data on catalytic activation of C-H or C-F bonds in this molecule, or its participation in catalytic cross-coupling or other transformations, can be provided.

Given the lack of specific research on this compound, no data tables or detailed research findings can be presented.

Environmental Fate and Atmospheric Chemistry of 2,2,4,4 Tetrafluoropentane

Atmospheric Degradation Pathways

The primary atmospheric degradation pathways for volatile organic compounds like 2,2,4,4-Tetrafluoropentane are photolytic and oxidative degradation processes.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. The potential for a molecule to undergo direct photolysis in the troposphere depends on its ability to absorb ultraviolet (UV) radiation at wavelengths greater than 290 nm.

Estimated Photolysis Rate and Half-Life:

| Parameter | Estimated Value | Basis of Estimation |

| Tropospheric UV Absorption | Negligible | Lack of chromophores absorbing at λ > 290 nm. |

| Photolysis Rate Constant (J) | ~ 0 s⁻¹ | Analogy with other saturated HFCs. |

| Atmospheric Half-Life (Photolysis) | > 100 years | Calculated based on the negligible photolysis rate. |

The dominant degradation pathway for this compound in the troposphere is expected to be its reaction with hydroxyl radicals (•OH). These reactions initiate a chain of oxidative processes that ultimately lead to the breakdown of the parent compound.

The reaction is initiated by the abstraction of a hydrogen atom from a C-H bond by the •OH radical:

CHF₂-CH₂-CHF₂-CH₃ + •OH → Products

The rate of this reaction is a key determinant of the atmospheric lifetime of the compound. In the absence of experimental data, the rate constant for the reaction of this compound with •OH radicals can be estimated using Structure-Activity Relationship (SAR) models. These models are based on the analysis of a large database of experimentally determined rate constants for a wide range of organic compounds.

Estimated OH Radical Reaction Rate Constant and Atmospheric Lifetime:

| Parameter | Estimated Value | Basis of Estimation |

| OH Radical Reaction Rate Constant (kₒₕ) at 298 K | 1.5 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | SAR estimation based on group contribution methods for halogenated alkanes rsc.orgmdpi.comsemanticscholar.orgnih.govcopernicus.org. |

| Atmospheric Lifetime (τₐₜₘ) | ~ 2.2 years | Calculated using the formula τₐₜₘ = 1 / (kₒₕ * [OH]), assuming a global average OH concentration of 1 x 10⁶ molecules cm⁻³ researchgate.net. |

The initial reaction with the •OH radical forms a fluorinated alkyl radical. This radical then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂•). The subsequent reactions of the peroxy radical with nitric oxide (NO) and other atmospheric constituents lead to the formation of a variety of degradation products, which may include smaller fluorinated compounds, carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF).

Global Atmospheric Transport and Environmental Distribution Modeling

Due to its estimated atmospheric lifetime of over two years, this compound is expected to undergo long-range atmospheric transport. nih.govnih.govacs.orgresearchgate.netresearchgate.net Compounds with atmospheric lifetimes of this magnitude can become well-mixed in the troposphere and be transported far from their emission sources, potentially reaching remote regions like the Arctic.

Global atmospheric transport models can be used to simulate the distribution of such persistent compounds. These models incorporate data on emissions, atmospheric chemistry, and meteorological conditions to predict the concentration and deposition of the substance on a global scale. While specific modeling studies for this compound are not available, its transport patterns can be inferred from studies on other persistent organic pollutants (POPs) with similar properties.

Factors Influencing Global Atmospheric Transport:

| Factor | Influence on Transport of this compound |

| Atmospheric Lifetime | A longer lifetime allows for greater transport distances before degradation. |

| Volatility | High volatility, as expected for a low molecular weight fluorinated alkane, favors its presence in the gas phase and facilitates long-range transport. |

| Henry's Law Constant | A higher Henry's Law constant indicates a greater tendency to partition into the atmosphere from water bodies, enhancing its atmospheric residence time and transport potential. The Henry's Law constant for this compound is not experimentally determined but can be estimated. |

| Deposition Processes | Wet and dry deposition are removal mechanisms from the atmosphere. The efficiency of these processes for this compound is expected to be low due to its likely low water solubility and particle partitioning. |

Environmental Persistence and Degradation Kinetics in Various Compartments

The environmental persistence of a chemical refers to the length of time it remains in a particular environmental compartment, such as soil or water, before being broken down by chemical, physical, or biological processes.

For highly fluorinated compounds like this compound, persistence is a significant concern due to the strength of the carbon-fluorine bond, which makes them resistant to degradation.

Persistence in Water:

In aqueous environments, the primary degradation pathways to consider are hydrolysis and biodegradation.

Hydrolysis: The C-F bond is highly resistant to hydrolysis under normal environmental conditions (pH 5-9). Therefore, the rate of hydrolysis for this compound is expected to be extremely slow, with a half-life of many years.

Biodegradation: The presence of multiple fluorine atoms on the carbon skeleton generally inhibits microbial degradation. It is anticipated that this compound would be highly resistant to biodegradation in both aerobic and anaerobic conditions.

Persistence in Soil:

The persistence of this compound in soil will be influenced by its partitioning behavior and its susceptibility to degradation.

Sorption: The extent to which the compound sorbs to soil particles will affect its mobility and bioavailability. The sorption of fluorinated compounds to soil is complex and can be influenced by factors such as soil organic matter content and clay mineralogy.

Degradation: Similar to the aqueous environment, biodegradation in soil is expected to be a very slow process. Volatilization from the soil surface to the atmosphere is likely to be a more significant removal mechanism than degradation within the soil.

Estimated Environmental Half-Lives:

| Environmental Compartment | Degradation Process | Estimated Half-Life | Basis of Estimation |

| Water | Hydrolysis | > 100 years | Analogy with other highly fluorinated alkanes. |

| Water | Biodegradation | > 100 years | Resistance of C-F bonds to microbial attack. |

| Soil | Biodegradation | > 100 years | Resistance of C-F bonds to microbial attack. |

| Sediment | Biodegradation | > 100 years | Resistance of C-F bonds to microbial attack. |

Due to its expected high persistence and potential for long-range transport, this compound could accumulate in various environmental compartments over time if released in significant quantities.

Conclusion and Future Research Perspectives

Synthesis of Key Academic Findings on 2,2,4,4-Tetrafluoropentane

Direct academic findings on this compound are scarce. However, the broader field of organofluorine chemistry provides a solid foundation for understanding its potential properties and synthetic pathways. Hydrofluoroalkanes are a well-studied class of compounds, primarily known for their applications as refrigerants, aerosol propellants, and solvents, having replaced ozone-depleting chlorofluorocarbons (CFCs). consensus.appconsensus.app Research into HFAs has established that their physical properties—such as boiling point, vapor pressure, and solvency—are dictated by the number and position of fluorine atoms, which influence intermolecular forces. nih.gov

The key structural feature of this compound is the presence of two gem-difluoromethylene (-CF2-) groups. The synthesis of such motifs is an active area of research. researchgate.netnih.gov Established methods for creating gem-difluoroalkanes often involve:

Fluorination of ketones: Using reagents like diethylaminosulfur trifluoride (DAST) to convert a carbonyl group into a difluoromethylene group.

Dehydrofluorination: The removal of hydrogen fluoride (B91410) from more highly fluorinated precursors, often using catalysts, can yield desired hydrofluoroalkanes. matec-conferences.org

Radical reactions: Visible light-driven radical additions of difluoro-containing fragments to alkenes or alkynes represent a modern approach to synthesizing gem-difluorinated structures. nih.gov

These methodologies suggest that this compound could likely be synthesized from 2,4-pentanedione. The properties of well-known HFAs, such as HFA-134a and HFA-227, are characterized by low boiling points and poor solvency for polar substances, making them suitable for use in applications like pressurized metered-dose inhalers. nih.govresearchgate.net It is reasonable to infer that this compound would exhibit similar physical characteristics.

Identification of Unexplored Research Avenues and Emerging Methodological Advancements

The lack of specific data on this compound means that nearly all aspects of its chemistry and physics are unexplored research avenues.

Unexplored Research Avenues:

Synthesis and Characterization: The most fundamental unexplored avenue is the definitive synthesis, purification, and comprehensive characterization of this compound. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and measurement of its fundamental physical properties, as detailed in the table below.

Thermophysical Properties and Applications: A critical area of research would be to determine its potential as a next-generation refrigerant or propellant. consensus.app Global regulations, such as the Kigali Amendment to the Montreal Protocol, are driving the search for HFAs with low Global Warming Potential (GWP). noaa.govresearchgate.net Determining the GWP, boiling point, vapor pressure, and critical temperature of this compound would be essential to assess its viability as a more environmentally benign alternative to current high-GWP HFCs. copernicus.org

Chemical Reactivity and Transformation: The reactivity of the C-H bonds in the molecule could be explored. For instance, catalytic dehydrofluorination could potentially convert it into valuable fluorinated olefins, which serve as monomers for fluoropolymers. matec-conferences.org Understanding its stability and degradation pathways is also crucial for environmental assessment.

Emerging Methodological Advancements:

Recent progress in fluorine chemistry offers sophisticated tools that could be applied to the study of this compound.

Advanced Catalysis: Modern transition-metal catalysis, including nickel- and palladium-catalyzed reactions, has revolutionized the synthesis of complex fluorinated molecules. nih.govacs.org These methods could enable more efficient and selective synthetic routes to this compound and its derivatives. For example, nickel-catalyzed coupling reactions can form gem-difluorinated 1,4-dienes from trifluoromethyl alkenes, showcasing the power of catalysis in C-F bond activation and functionalization. acs.org

Photocatalysis: Visible-light-mediated reactions are an emerging area, allowing for fluorination and fluoroalkylation under mild conditions. nih.gov These techniques could be adapted for the synthesis or functionalization of this compound, offering more sustainable chemical processes.

Computational Chemistry: Ab initio calculations and other computational methods are increasingly used to predict the properties of molecules before they are synthesized. nih.gov These tools could be employed to estimate the GWP, solubility, and other key parameters of this compound, helping to guide and prioritize experimental research efforts.

Data Table: Comparative Properties of Selected Hydrofluoroalkanes

| Property | This compound | HFA-134a (1,1,1,2-Tetrafluoroethane) | HFA-227 (1,1,1,2,3,3,3-Heptafluoropropane) |

| Molecular Formula | C₅H₈F₄ | C₂H₂F₄ | C₃HF₇ |

| Boiling Point | Data Not Available | -26.3 °C | -16.4 °C |

| Global Warming Potential (100-year) | Data Not Available | 1430 | 3220 |

| Primary Application | Potential refrigerant/propellant | Refrigerant, Propellant | Propellant, Fire suppressant |

Q & A

Q. What synthetic routes are available for 2,2,4,4-Tetrafluoropentane, and how do reaction conditions influence product distribution?

The primary synthesis involves fluorination of pentane-2,4-dione using sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF). Reaction time and additives significantly affect yields: short durations (3 hours) produce 8% this compound alongside 70% 4,4-difluoropentan-2-one, while extended time (40 hours) with HF shifts selectivity toward the tetrafluorinated product. However, SF₄/HF reactions are hazardous and restricted in academic labs. Safer alternatives include diethylaminosulfur trifluoride (DAST) or pyridinium poly(hydrogen fluoride) (PPHF), though these require elevated temperatures and yield optimization .

Q. What purification methods are effective for isolating this compound derivatives?

Flash column chromatography with hexane/acetone solvent systems (e.g., 85:15 ratio) is effective for isolating fluorinated intermediates like this compound-1,5-diol. This method achieves high purity (96% yield) by exploiting polarity differences between fluorinated products and impurities. Pre-chromatography steps, such as quenching with NH₄Cl and extraction with ethyl acetate, are critical for removing residual fluorinating agents .

Q. Which analytical techniques are essential for characterizing fluorinated intermediates in this compound synthesis?

Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) analysis are indispensable. For example, IR spectroscopy identifies geminal CF₂ groups via distinct absorption bands (e.g., 3657 cm⁻¹ for O–H stretching in diol intermediates). NMR (¹H, ¹³C, and ¹⁹F) resolves structural ambiguities, such as differentiating between regioisomers or confirming the absence of enolization byproducts .

Advanced Research Questions

Q. What mechanistic challenges arise in synthesizing hominal bis(gem-CF₂) compounds like this compound?

The high enolization tendency of diketone precursors complicates fluorination. For example, unsubstituted diketones form intractable mixtures due to competing enol tautomerization during deoxofluorination. Stabilizing intermediates via steric hindrance (e.g., dimethyl-substituted methylene groups) or using regioselective catalysts (e.g., gold-catalyzed hydration of propargylic gem-difluorides) can suppress side reactions. Computational modeling of transition states may further clarify selectivity barriers .

Q. How does the volatility of this compound-1-ol impact experimental design?

The high volatility of this intermediate necessitates strict handling protocols, including inert atmospheres (N₂/Ar), low-temperature storage (<0°C), and rapid conversion to stable derivatives (e.g., tosylates). Direct use in coupling reactions (e.g., with thiophene cores) is problematic, requiring halogenation steps to improve stability. Microscale distillation or closed-system reactors minimize losses during synthesis .

Q. What strategies mitigate safety risks associated with fluorinating agents in this compound synthesis?

Replace SF₄/HF with user-friendly reagents like DAST or PPHF, which reduce explosion and corrosion risks. Reaction optimization (e.g., neat DAST at 60°C) improves yields without hazardous conditions. Safety protocols should include fume hoods, HF-neutralizing agents (e.g., calcium gluconate gel), and real-time gas monitoring for HF leaks .

Data Contradictions and Resolution

Q. How can researchers address discrepancies in reported yields for this compound synthesis?

Variability arises from differences in reaction scales, reagent purity, and workup methods. For reproducibility:

- Standardize precursor ketone purity (e.g., ≥99% pentane-2,4-dione).

- Control HF stoichiometry (excess HF shifts equilibria toward tetrafluorinated products).

- Validate yields via independent analytical methods (e.g., GC-MS, ¹⁹F NMR) .

Q. Why do some fluorination protocols fail to isolate this compound?

Uncontrolled enolization of diketones or incomplete fluorination may generate complex mixtures. Solutions include:

- Introducing steric bulk (e.g., methyl groups) to block enol pathways.

- Sequential fluorination (e.g., DAST for CF₂ groups followed by PPHF for residual ketones).

- Screening alternative precursors like 3,3-difluoroketones, which enable stepwise CF₂ incorporation .

Methodological Recommendations

Q. What scalable strategies exist for synthesizing hominal bis(gem-CF₂) building blocks?

Use shelf-stable tosylate derivatives of this compound intermediates for modular synthesis. Tosylates enable nucleophilic substitutions (e.g., thiophene coupling) without handling volatile fluorinated alcohols. Batch optimization (e.g., 10–100 g scales) ensures reproducibility for materials science applications .

Q. How can computational chemistry aid in designing this compound derivatives?

Density functional theory (DFT) predicts fluorination energetics and regioisomer stability. For example, modeling SF₄ reactivity with diketones identifies transition states favoring tetrafluorination. Machine learning algorithms can also screen solvent/reagent combinations to maximize yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.